Potential Anti-Tubercular QcrB Inhibitory Activity: A Class-Level Trait
A morpholinobenzamide series has demonstrated potent activity against M. tuberculosis by inhibiting the cytochrome bcc:aa3 (QcrB) complex. Optimization studies showed that potent analogs like compound 16 (IC90 = 0.13 µM) and 22f (IC90 = 0.09 µM) were developed [1]. While N-benzyl-4-(4-morpholinyl)benzamide itself was not the lead compound in this study, its identical core structure suggests it could serve as a starting point for exploring this mechanism, particularly given the metabolic lability of the morpholine group noted in the study.
| Evidence Dimension | In vitro potency against M. tuberculosis |
|---|---|
| Target Compound Data | Not directly available; core chemotype active in the nanomolar range |
| Comparator Or Baseline | Compound 16 (IC90 = 0.13 µM); Compound 22f (IC90 = 0.09 µM) from the same chemotype |
| Quantified Difference | N/A |
| Conditions | M. tuberculosis H37Rv growth inhibition assay |
Why This Matters
This positions the compound within a validated, mechanism-based anti-infective program, offering a defined target and assay cascade, which is valuable for procuring hits for targeted screening libraries.
- [1] Lynde, B. E., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. View Source
